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Compound of Interest

Compound Name: Influenza virus-IN-2

Cat. No.: B15143177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Influenza virus-IN-2, also identified as compound 19 in scientific literature, is a potent small

molecule inhibitor of the influenza A virus.[1] It demonstrates significant antiviral activity by

selectively targeting the N-terminal domain of the polymerase acidic (PA) protein, known as

PAN endonuclease. This domain is crucial for the "cap-snatching" mechanism, a process

where the virus cleaves the 5' caps of host cell pre-mRNAs to prime its own mRNA synthesis.

By inhibiting this endonuclease activity, Influenza virus-IN-2 effectively halts viral gene

transcription and replication.[1][2][3]

Reverse genetics is a powerful technology that allows for the generation of infectious influenza

viruses from cloned cDNA.[4][5][6] This technique is instrumental for studying the viral life

cycle, pathogenesis, and for the development of vaccines and antiviral drugs. The integration of

specific inhibitors like Influenza virus-IN-2 into reverse genetics workflows provides a valuable

tool for researchers to investigate drug resistance mechanisms, probe the function of the viral

polymerase complex, and screen for novel antiviral compounds.

These application notes provide a summary of the characteristics of Influenza virus-IN-2,

along with detailed protocols for its use in influenza A virus reverse genetics systems.
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The following table summarizes the reported in vitro efficacy of Influenza virus-IN-2 against

the influenza A/WSN/33 (H1N1) strain.
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Parameter Value Description Reference

EC50 2.58 µM

The half-maximal

effective concentration

for inhibiting influenza

A/WSN/33 virus

replication in cell

culture.

[1]

CC50 150.85 µM

The half-maximal

cytotoxic

concentration in the

host cell line,

indicating the

concentration at which

the compound

induces 50% cell

death.

[1]

Selectivity Index (SI) >58

Calculated as

CC50/EC50, this

value indicates a

favorable window for

antiviral activity with

minimal host cell

toxicity.

[1]

PAN Endonuclease

EC50
489.39 nM

The half-maximal

effective concentration

for inhibiting the

enzymatic activity of

the PAN

endonuclease in a

fluorescence

resonance energy

transfer (FRET)

assay.

[1]
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Signaling Pathways and Experimental Workflows
Influenza Virus Replication Cycle and Inhibition by
Influenza virus-IN-2
The following diagram illustrates the key stages of the influenza A virus replication cycle within

a host cell, highlighting the "cap-snatching" process and the point of inhibition by Influenza
virus-IN-2.
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Caption: Influenza virus replication cycle and the inhibitory action of Influenza virus-IN-2.

Experimental Workflow for Evaluating Influenza virus-IN-
2 in a Reverse Genetics System
This diagram outlines the typical workflow for rescuing recombinant influenza A virus and

subsequently testing the inhibitory effect of Influenza virus-IN-2.
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Antiviral Assay Steps

1. Plasmid Preparation
(8 pPolI/pCAGGS plasmids for each viral RNA segment)

2. Co-transfection of Plasmids
into 293T/MDCK co-culture

3. Virus Rescue & Amplification
(Harvest supernatant after 48-72h)

4. Virus Titration
(e.g., Plaque Assay or TCID50)

5. Antiviral Activity Assay

6. Data Analysis
(Calculate EC50) a. Seed MDCK cells

b. Add serial dilutions of
Influenza virus-IN-2

c. Infect with recombinant virus

d. Incubate for 48-72h

e. Quantify viral replication
(e.g., CPE, qPCR, ELISA)

Click to download full resolution via product page

Caption: Workflow for recombinant virus generation and antiviral testing.
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Experimental Protocols
Protocol 1: Generation of Recombinant Influenza A Virus
using an 8-Plasmid Reverse Genetics System
This protocol describes the rescue of infectious influenza A virus from cloned cDNA.

Materials:

Human Embryonic Kidney (293T) cells

Madin-Darby Canine Kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM)

Opti-MEM I Reduced Serum Medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Transfection reagent (e.g., TransIT-LT1)

8 reverse genetics plasmids (pPolI or similar) encoding the eight segments of a reference

influenza A virus (e.g., A/WSN/33)

6-well tissue culture plates

Sterile, nuclease-free water

Procedure:

Cell Co-culture Preparation:

One day before transfection, prepare a co-culture of 293T and MDCK cells.

Trypsinize and count both cell types.
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Seed a 6-well plate with a mixture of 5 x 105 293T cells and 5 x 105 MDCK cells per well

in 2 ml of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Incubate at 37°C in a 5% CO2 incubator overnight. The cells should be approximately 80-

90% confluent at the time of transfection.

Transfection:

In a sterile microcentrifuge tube, mix 1 µg of each of the eight influenza virus plasmids.

In a separate tube, dilute the transfection reagent in Opti-MEM according to the

manufacturer's instructions.

Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate

at room temperature for 15-20 minutes to allow for complex formation.

Carefully add the DNA-transfection reagent complex dropwise to the co-culture in the 6-

well plate.

Incubate the plate at 37°C in a 5% CO2 incubator.

Virus Rescue and Amplification:

At 24 hours post-transfection, replace the medium with 2 ml of infection medium (DMEM,

0.3% BSA, 1% Penicillin-Streptomycin, and 1 µg/ml TPCK-treated trypsin).

Continue incubation for an additional 48-72 hours.

Harvest the cell culture supernatant containing the rescued recombinant virus.

Clarify the supernatant by centrifugation at 1,000 x g for 5 minutes to remove cell debris.

The clarified supernatant (P0 virus stock) can be used for amplification by infecting fresh

MDCK cells or stored at -80°C.

Protocol 2: Determination of the Antiviral Activity (EC50)
of Influenza virus-IN-2
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This protocol outlines the procedure to quantify the inhibitory effect of Influenza virus-IN-2 on

the replication of the rescued recombinant influenza virus.

Materials:

MDCK cells

Recombinant influenza A virus stock (from Protocol 1)

Influenza virus-IN-2 (stock solution in DMSO)

96-well tissue culture plates

Infection medium (as in Protocol 1)

Cell viability reagent (e.g., CellTiter-Glo®) or method to quantify viral yield (e.g., qPCR,

ELISA for viral nucleoprotein)

Procedure:

Cell Seeding:

Seed MDCK cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µl of

DMEM with 10% FBS.

Incubate overnight at 37°C in a 5% CO2 incubator to form a confluent monolayer.

Compound Preparation and Addition:

Prepare serial dilutions of Influenza virus-IN-2 in infection medium. A typical starting

concentration might be 100 µM, with 2- or 3-fold serial dilutions. Include a "no drug"

control (medium with DMSO vehicle) and a "no virus" control.

Remove the growth medium from the MDCK cells and add 100 µl of the diluted compound

to the appropriate wells.

Virus Infection:
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Dilute the recombinant influenza virus stock in infection medium to achieve a multiplicity of

infection (MOI) of 0.01.

Add 50 µl of the diluted virus to each well (except for the "no virus" control wells).

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

Quantification of Viral Inhibition:

Assess the cytopathic effect (CPE) visually under a microscope.

Alternatively, quantify the viral replication by one of the following methods:

Cell Viability Assay: Measure the viability of the cells in each well. Viral replication will

cause cell death, so a higher cell viability corresponds to greater inhibition.

Viral Yield Reduction Assay: Harvest the supernatant and quantify the amount of virus

using a TCID50 assay, plaque assay, or quantify viral RNA by RT-qPCR.

ELISA: Quantify the expression of a viral protein (e.g., nucleoprotein) in the cell lysates.

Data Analysis:

Plot the percentage of inhibition against the log concentration of Influenza virus-IN-2.

Use a non-linear regression analysis (e.g., dose-response-inhibition) to calculate the EC50

value.

Conclusion
Influenza virus-IN-2 is a valuable research tool for investigating the influenza virus

polymerase. Its specific mechanism of action against the PAN endonuclease makes it

particularly useful for studies involving reverse genetics. The protocols provided herein offer a

framework for researchers to generate recombinant influenza viruses and to quantitatively

assess the inhibitory effects of this compound, thereby facilitating research into viral replication,

drug resistance, and the development of novel antiviral strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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